molecular formula C8H6N2O2 B8799631 Quinoxaline-5,8-diol CAS No. 19506-18-4

Quinoxaline-5,8-diol

Cat. No. B8799631
CAS RN: 19506-18-4
M. Wt: 162.15 g/mol
InChI Key: PZOYXODCXVBGNQ-UHFFFAOYSA-N
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Patent
US04486432

Procedure details

Approximately one gram of 5,8-dihydroxyquinoxaline was dissolved in 100 ml. of 2B ethanol. To the solution were added about 5 g. of freshly prepared silver (I) oxide and about 3 g. of 3-fluoroaniline. The reaction was stirred overnight at room temperature and worked up in the same manner as described in Example 3. Crystallization from ethyl acetate gave about 500 mg. of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]2[C:3]=1[N:4]=[CH:5][CH:6]=[N:7]2.[F:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17]>[Ag-]=O.C(O)C>[F:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH:17][C:10]1[C:9](=[O:12])[C:8]2[N:7]=[CH:6][CH:5]=[N:4][C:3]=2[C:2](=[O:1])[CH:11]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C2N=CC=NC2=C(C=C1)O
Step Two
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag-]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution were added about 5 g
CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate
CUSTOM
Type
CUSTOM
Details
gave about 500 mg

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(NC=2C(C=3N=CC=NC3C(C2)=O)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.